molecular formula C87H173N4O15P B12383355 TLR4 agonist-1 (TEA)

TLR4 agonist-1 (TEA)

Cat. No.: B12383355
M. Wt: 1546.3 g/mol
InChI Key: FFLZJHQACIRPJU-MLBHIVEMSA-N
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Description

TLR4 agonist-1 (TEA): is a potent activator of Toll-like Receptor 4 (TLR4), a transmembrane receptor that plays a crucial role in the innate immune response. TLR4 agonist-1 (TEA) prompts the production of macrophage inflammatory protein-1 beta (MIP-1β) in RAW 264.7 and MM6 cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR4 agonist-1 (TEA) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of TLR4 agonist-1 (TEA) focuses on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes, using high-efficiency reactors, and employing purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: TLR4 agonist-1 (TEA) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products: The major products formed from these reactions include modified versions of TLR4 agonist-1 (TEA) with enhanced stability and activity. These products are often tested for their biological efficacy and safety .

Scientific Research Applications

Chemistry: In chemistry, TLR4 agonist-1 (TEA) is used as a model compound to study the structure-activity relationships of TLR4 agonists. Researchers investigate how modifications to the compound’s structure affect its ability to activate TLR4 and induce immune responses .

Biology: In biology, TLR4 agonist-1 (TEA) is used to study the mechanisms of innate immune activation. It helps researchers understand how TLR4 signaling pathways are triggered and how they contribute to immune responses against pathogens .

Medicine: In medicine, TLR4 agonist-1 (TEA) is explored for its potential as an immunotherapeutic agent. It is investigated for its ability to enhance the efficacy of vaccines and as a treatment for cancer and infectious diseases .

Industry: In the industry, TLR4 agonist-1 (TEA) is used in the development of new vaccine adjuvants. Its ability to enhance immune responses makes it a valuable component in vaccine formulations .

Mechanism of Action

TLR4 agonist-1 (TEA) exerts its effects by binding to the TLR4 receptor on the surface of immune cells. This binding triggers the formation of a receptor complex that activates intracellular signaling pathways. The MyD88-dependent pathway leads to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). The TRAM/TRIF-dependent pathway results in the production of interferons and other immune mediators .

Properties

Molecular Formula

C87H173N4O15P

Molecular Weight

1546.3 g/mol

IUPAC Name

(2S)-3-[(2R,4R,5S)-3,4-bis[[(3R)-3-decoxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxy-2-[[(3R)-3-decoxytetradecanoyl]amino]propanoate;triethylazanium

InChI

InChI=1S/C81H158N3O15P.C6H15N/c1-7-13-19-25-31-37-40-46-52-58-69(94-61-55-49-43-34-28-22-16-10-4)64-74(86)82-72(80(89)90)68-97-81-78(84-76(88)66-71(60-54-48-42-39-33-27-21-15-9-3)96-63-57-51-45-36-30-24-18-12-6)77(79(73(67-85)98-81)99-100(91,92)93)83-75(87)65-70(59-53-47-41-38-32-26-20-14-8-2)95-62-56-50-44-35-29-23-17-11-5;1-4-7(5-2)6-3/h69-73,77-79,81,85H,7-68H2,1-6H3,(H,82,86)(H,83,87)(H,84,88)(H,89,90)(H2,91,92,93);4-6H2,1-3H3/t69-,70-,71-,72+,73?,77-,78?,79-,81-;/m1./s1

InChI Key

FFLZJHQACIRPJU-MLBHIVEMSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@H]1[C@@H](C(O[C@H](C1NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OC[C@@H](C(=O)[O-])NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OCCCCCCCCCC.CC[NH+](CC)CC

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OCC(C(=O)[O-])NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC.CC[NH+](CC)CC

Origin of Product

United States

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